molecular formula C28H38O5 B11474653 (16E)-16-[(7-methoxy-1,3-benzodioxol-5-yl)methylidene]androstane-3,17-diol

(16E)-16-[(7-methoxy-1,3-benzodioxol-5-yl)methylidene]androstane-3,17-diol

Cat. No.: B11474653
M. Wt: 454.6 g/mol
InChI Key: OENMPHULXSOBTB-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-2-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-9A,11A-DIMETHYL-HEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHRENE-1,7-DIOL is a complex organic compound with a unique structure that includes a methoxybenzodioxole group and a cyclopenta[a]phenanthrene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-9A,11A-DIMETHYL-HEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHRENE-1,7-DIOL typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the methoxybenzodioxole group and the construction of the cyclopenta[a]phenanthrene backbone. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-9A,11A-DIMETHYL-HEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHRENE-1,7-DIOL can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce saturated compounds.

Scientific Research Applications

(2E)-2-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-9A,11A-DIMETHYL-HEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHRENE-1,7-DIOL has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-2-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-9A,11A-DIMETHYL-HEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHRENE-1,7-DIOL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    Epibatidine: An alkaloid with potent analgesic effects.

    Caffeine: A well-known stimulant with a purine structure.

    Chloroform: A common solvent with a simple chlorinated structure.

Uniqueness

(2E)-2-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-9A,11A-DIMETHYL-HEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHRENE-1,7-DIOL is unique due to its complex structure, which combines a methoxybenzodioxole group with a cyclopenta[a]phenanthrene backbone. This structural complexity may confer unique chemical and biological properties, distinguishing it from simpler compounds like epibatidine, caffeine, and chloroform.

Properties

Molecular Formula

C28H38O5

Molecular Weight

454.6 g/mol

IUPAC Name

(16E)-16-[(7-methoxy-1,3-benzodioxol-5-yl)methylidene]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,17-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C28H38O5/c1-27-8-6-19(29)14-18(27)4-5-20-21(27)7-9-28(2)22(20)13-17(26(28)30)10-16-11-23(31-3)25-24(12-16)32-15-33-25/h10-12,18-22,26,29-30H,4-9,13-15H2,1-3H3/b17-10+

InChI Key

OENMPHULXSOBTB-LICLKQGHSA-N

Isomeric SMILES

CC12CCC(CC1CCC3C2CCC4(C3C/C(=C\C5=CC6=C(C(=C5)OC)OCO6)/C4O)C)O

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CC(=CC5=CC6=C(C(=C5)OC)OCO6)C4O)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.